(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride
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Overview
Description
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the amino and butanoic acid groups. One common method involves the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds share a similar pyrazole structure but differ in the position and nature of the substituents.
Hydrazine-coupled pyrazoles: These derivatives have additional functional groups attached to the pyrazole ring, leading to different reactivity and applications.
Uniqueness
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)2-3-7(9)8(12)13;;/h4-5,7H,2-3,9H2,1H3,(H,12,13);2*1H/t7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJTUWPHKMIKJS-KLXURFKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CC[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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